Dot1L-IN-2
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Overview
Description
Dot1L-IN-2 is a potent and selective inhibitor of the enzyme histone lysine methyltransferase disruptor of telomeric silencing 1-like (DOT1L). This enzyme is responsible for the methylation of lysine 79 on histone H3, a modification that plays a crucial role in gene expression regulation. This compound has shown significant potential in scientific research, particularly in the study of epigenetic modifications and their implications in various diseases, including leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dot1L-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, including chromatography and crystallization, are used to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dot1L-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .
Scientific Research Applications
Dot1L-IN-2 has a wide range of scientific research applications, including:
Epigenetic Studies: It is used to study the role of histone methylation in gene expression and chromatin remodeling.
Cancer Research: this compound is particularly valuable in leukemia research, where it helps in understanding the role of DOT1L in leukemogenesis.
Drug Development: The compound is used in the development of new therapeutic agents targeting epigenetic modifications.
Biological Studies: It aids in the study of various biological processes, including cell differentiation and development
Mechanism of Action
Dot1L-IN-2 exerts its effects by inhibiting the enzymatic activity of DOT1L. This inhibition prevents the methylation of lysine 79 on histone H3, leading to alterations in gene expression. The compound specifically binds to the active site of DOT1L, blocking its interaction with the histone substrate. This results in the suppression of downstream signaling pathways involved in cell proliferation and survival, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
EPZ-5676: Another potent DOT1L inhibitor with similar applications in leukemia research.
SGC0946: A compound with higher potency and improved solubility compared to Dot1L-IN-2.
Uniqueness
This compound is unique due to its high selectivity and potency as a DOT1L inhibitor. Its ability to inhibit DOT1L at very low concentrations makes it a valuable tool in both research and potential therapeutic applications. Additionally, its oral bioavailability enhances its usability in various experimental settings .
Properties
CAS No. |
1940206-71-2 |
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Molecular Formula |
C27H24N8O |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-N-methyl-2-N-[2-methyl-1-[2-(3-methylimidazo[4,5-b]pyridin-6-yl)oxyphenyl]indol-6-yl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33) |
InChI Key |
RQVLGMREYUFLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC=C3OC4=CC5=C(N=C4)N(C=N5)C)C=C(C=C2)NC6=NC=CC(=N6)NC |
Origin of Product |
United States |
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